![molecular formula C7H8F4O3 B3232024 Ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate CAS No. 133291-73-3](/img/structure/B3232024.png)
Ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate
Overview
Description
Ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate, also known as EFOP, is a fluorinated compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a multistep process, and its applications in various fields have been extensively studied. In
Scientific Research Applications
Ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate has been extensively studied for its applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-cancer properties, and it has been explored as a potential drug candidate. In materials science, this compound has been used as a building block for the synthesis of fluorinated polymers, which have unique properties such as high thermal stability and chemical resistance. In environmental science, this compound has been studied for its potential use as a substitute for perfluorooctanoic acid (PFOA), a toxic chemical used in the production of non-stick coatings.
Mechanism of Action
The mechanism of action of Ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and it has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the concentration and exposure time. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce the production of inflammatory cytokines in cells, which may contribute to its anti-inflammatory properties. In animal studies, this compound has been shown to reduce the growth of tumors and improve survival rates in mice with cancer.
Advantages and Limitations for Lab Experiments
Ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate has several advantages for use in lab experiments, including its high purity and stability, and its ability to selectively inhibit certain enzymes and signaling pathways. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must take these limitations into account when designing experiments using this compound.
Future Directions
There are several future directions for research on Ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate, including its potential use as a drug candidate for the treatment of cancer and inflammation, its use as a building block for the synthesis of fluorinated polymers with unique properties, and its potential use as a substitute for toxic chemicals in industrial applications. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
properties
IUPAC Name |
ethyl 4,4,5,5-tetrafluoro-3-oxopentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F4O3/c1-2-14-5(13)3-4(12)7(10,11)6(8)9/h6H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRNDLJLFFNECD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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